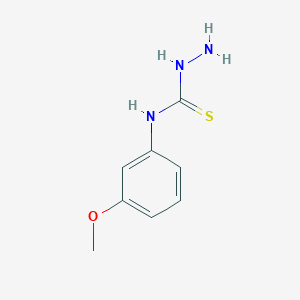

n-(3-Methoxyphenyl)hydrazinecarbothioamide

Vue d'ensemble

Description

n-(3-Methoxyphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-methoxyphenylhydrazine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods:

Analyse Des Réactions Chimiques

Condensation Reactions

The compound participates in Schiff base formation when reacted with aldehydes or ketones. The hydrazinecarbothioamide group acts as a nucleophile, attacking carbonyl carbons to form hydrazone derivatives.

Reaction with Benzaldehyde Derivatives

Mechanism :

-

Protonation of the aldehyde carbonyl.

-

Nucleophilic attack by the hydrazine nitrogen.

Coordination Reactions with Metal Ions

The thiocarbonyl (C=S) and hydrazinic NH groups enable chelation with transition metals , forming complexes with enhanced biological activity .

Metal Complexation Data

| Metal Salt | Ligand Ratio | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | 1:1 | [Cu(L)NO₃] (square planar) | Anticancer agents (IC₅₀: 70 nM) |

| ZnCl₂ | 1:2 | [Zn(L)₂Cl₂] (tetrahedral) | Antioxidant additives |

Key Observations :

-

Copper complexes exhibit stronger antiproliferative activity due to redox-active metal centers .

-

Zinc complexes show radical scavenging in DPPH assays (IC₅₀: 1–10 µM) .

Cyclization Reactions

Under acidic or oxidative conditions, the compound undergoes cyclization to form heterocyclic systems , such as 1,2,4-triazoles or thiadiazoles .

Example: Triazole Formation

Conditions :

Nucleophilic Substitution Reactions

The thioamide group reacts with electrophiles like alkyl halides or acyl chlorides:

Reaction with Methyl Iodide

Oxidative Reactions

Exposure to oxidizing agents (e.g., H₂O₂) converts the thioamide group to a carbonyl:

Spectroscopic Characterization

Critical spectral data for reaction products:

| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) |

|---|---|---|

| C=S | 1155–1207 | 176.2 (13C, DMSO-d₆) |

| N-H (hydrazinic) | 3279–3357 | 10.0–11.9 (1H, broad) |

| C=N (imine) | 1504–1599 | 8.0–8.1 (1H, s, N=CH) |

Comparative Reactivity

The 3-methoxy group enhances electron density on the phenyl ring, increasing nucleophilicity at the hydrazine nitrogen compared to non-substituted analogs .

Key Differences :

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

n-(3-Methoxyphenyl)hydrazinecarbothioamide has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that modifications in the phenyl ring can significantly affect biological activity, showcasing structure-activity relationships.

- Anticancer Activity :

- The compound has demonstrated selective antiproliferative activity against various cancer cell lines, including HeLa, RD, and BxPC-3. For instance, one study reported an IC50 range of 0.1–0.2 µM against certain cancer cells, indicating potent activity attributed to the methoxy group in the meta position, which enhances electron density and stabilizes interactions with cellular targets .

- Mechanism of Action :

Case Studies

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 0.1–0.2 | High potency due to meta-methoxy group | |

| RD | 1–100 | Enhanced hydrophobic interactions | |

| BxPC-3 | 0.5–100 | Effective against multiple cancer types |

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial settings for developing new materials and chemical processes. Its role as a building block in synthesizing more complex molecules is particularly noteworthy in the field of organic chemistry.

Mécanisme D'action

The mechanism of action of n-(3-Methoxyphenyl)hydrazinecarbothioamide involves its interaction with molecular targets and pathways . For instance, in its role as a corrosion inhibitor, it forms a protective adsorption layer on the metal surface, preventing corrosion . In anticancer applications, it inhibits cellular proliferation by inducing DNA degradation and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

- (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide

- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides

Comparison: n-(3-Methoxyphenyl)hydrazinecarbothioamide is unique due to its specific methoxy substitution on the phenyl ring, which can influence its biological activity and chemical reactivity . Compared to its analogs, it has shown potent anticancer activity against HER-2 overexpressed breast cancer cells .

Activité Biologique

n-(3-Methoxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies, data tables, and case analyses.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3-methoxyphenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide or triethylamine. This reaction forms a dithiocarbazate intermediate that subsequently cyclizes to yield the final product. The molecular structure has been characterized using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, confirming the presence of key functional groups such as N-H and C=S.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. This activity is crucial for its potential application in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Fungi | Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated that it exhibits selective antiproliferative activity, with IC50 values indicating strong efficacy.

Table 2: Anticancer Activity of this compound

The presence of the methoxy group at the meta position enhances electron density on the aromatic system, which may stabilize reaction intermediates and improve binding to cellular targets, resulting in increased potency against cancer cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways within bacterial cells.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function. Additionally, it interacts with DNA and RNA, modulating transcription and translation processes that are critical for cell proliferation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on HeLa cells, revealing a significant reduction in cell viability at concentrations as low as 0.1 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Application

In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a promising MIC value of 32 µg/mL, indicating its potential use in treating resistant bacterial infections.

Propriétés

IUPAC Name |

1-amino-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEIRPNECOGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354444 | |

| Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-73-9 | |

| Record name | 42135-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.